molecular formula C8H11N3O3 B1276904 N-(2-methoxyethyl)-3-nitropyridin-2-amine CAS No. 866010-53-9

N-(2-methoxyethyl)-3-nitropyridin-2-amine

Cat. No.: B1276904
CAS No.: 866010-53-9
M. Wt: 197.19 g/mol
InChI Key: GMNGFFZTDVVXHM-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-nitropyridin-2-amine is an organic compound that belongs to the class of nitroamines It is characterized by the presence of a nitro group (-NO2) attached to a pyridine ring and an amine group substituted with a 2-methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-nitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by amination. One common method includes the nitration of 2-chloropyridine to form 2-chloro-3-nitropyridine, which is then reacted with 2-methoxyethylamine under suitable conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-amino-3-pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyethyl)-3-nitropyridin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of functional materials.

Comparison with Similar Compounds

N-(2-methoxyethyl)-3-nitropyridin-2-amine can be compared with other nitroamine compounds such as N-(2-methoxyethyl)-p-nitroaniline (MENA) and N-(2-acetoxyethyl)-p-nitroaniline (ANA). These compounds share similar structural features but differ in their functional groups and substitution patterns, which can influence their chemical reactivity and biological activity. The presence of the pyridine ring in this compound distinguishes it from other nitroamines and contributes to its unique properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research and development in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-14-6-5-10-8-7(11(12)13)3-2-4-9-8/h2-4H,5-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNGFFZTDVVXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271567
Record name N-(2-Methoxyethyl)-3-nitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866010-53-9
Record name N-(2-Methoxyethyl)-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866010-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxyethyl)-3-nitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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